Anisyl butyrate

Description

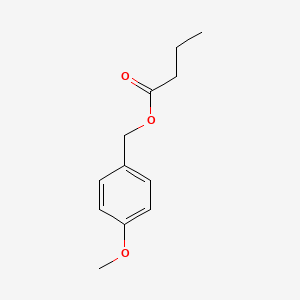

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)methyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-12(13)15-9-10-5-7-11(14-2)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPOOZLETHNMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064523 | |

| Record name | Butanoic acid, (4-methoxyphenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a weak, floral, very sweet, plum-like odour | |

| Record name | Anisyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/738/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

270.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methoxybenzyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Anisyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/738/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.047-1.067 | |

| Record name | Anisyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/738/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6963-56-0 | |

| Record name | Anisyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6963-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006963560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, (4-methoxyphenyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, (4-methoxyphenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anisyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8T0G5UDPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxybenzyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Anisyl butyrate chemical properties and structure

An In-depth Technical Guide to Anisyl Butyrate: Chemical Properties, Structure, and Scientific Applications

Introduction

This compound, systematically known as (4-methoxyphenyl)methyl butanoate, is an aromatic ester recognized for its significant role in the flavor and fragrance industries.[1][2] Characterized by a complex and pleasant aroma profile—often described as floral, sweet, fruity, and plum-like—it serves as a key component in a wide array of consumer products.[2][3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization, designed for researchers and professionals in chemistry and drug development.

Chemical Identity and Molecular Structure

This compound is structurally defined as the ester of anisyl alcohol (4-methoxybenzyl alcohol) and butyric acid (butanoic acid).[1][2] The presence of a para-substituted methoxy group on the benzene ring is crucial to its characteristic aroma and chemical behavior.

Key Identifiers:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its applications, stability, and handling requirements. It is a colorless liquid under standard conditions.[3][5]

| Property | Value | Source(s) |

| Appearance | Colorless clear liquid | [3][5] |

| Odor Profile | Sweet, floral, fruity, plum-like, anisic, buttery | [2][5] |

| Boiling Point | 270 °C at 760 mmHg | [3][5] |

| Density | ~1.045 - 1.067 g/cm³ | [2][3] |

| Refractive Index (n20/D) | ~1.500 - 1.505 | [2][3] |

| Flash Point | 115 °C (239 °F) TCC | [5] |

| Vapor Pressure | 0.003 mmHg at 25 °C (estimated) | [5] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [3][5] |

| logP (o/w) | ~2.9 - 3.2 (estimated) | [5][7] |

Synthesis and Manufacturing Protocols

The primary industrial synthesis of this compound is achieved through Fischer esterification, a well-established acid-catalyzed reaction.[2][8] For applications requiring "natural" labeling, enzymatic synthesis offers a green chemistry alternative.[9]

Fischer Esterification Protocol

This method involves the reaction of anisyl alcohol with butyric acid, typically catalyzed by a strong acid like sulfuric acid. The reaction is reversible, necessitating specific conditions to drive the equilibrium toward the product side.

Causality of Experimental Design:

-

Acid Catalyst: A strong acid (e.g., H₂SO₄) is required to protonate the carbonyl oxygen of butyric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of anisyl alcohol.[8]

-

Driving Equilibrium: According to Le Chatelier's principle, the reaction equilibrium can be shifted to favor ester formation by either using a large excess of one reactant (typically the less expensive alcohol) or by removing water as it is formed.[8] Water removal is often accomplished using a Dean-Stark apparatus during reflux.

Step-by-Step Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, charge equimolar amounts of anisyl alcohol and butyric acid. An appropriate solvent that forms an azeotrope with water, such as toluene, is added.

-

Catalyst Addition: Add a catalytic amount (typically 1-2% of the total reactant weight) of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the water separates and can be removed, driving the reaction to completion.

-

Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or by measuring the amount of water collected.

-

Work-up: Once the reaction is complete, cool the mixture. Neutralize the acid catalyst with a weak base solution (e.g., sodium bicarbonate). Wash the organic layer with brine to remove residual water-soluble impurities.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Remove the solvent by rotary evaporation. The crude ester is then purified by vacuum distillation to yield high-purity this compound.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Enzymatic Synthesis

Biocatalysis using immobilized lipases presents an alternative, particularly for producing "natural" flavor compounds.[9] This method avoids harsh acidic conditions and high temperatures. The reaction involves incubating the precursor alcohol and acid with a lipase (e.g., from Thermomyces lanuginosus or Candida antarctica) in a non-aqueous solvent like hexane.[9] While reaction times are typically longer, this approach offers high specificity and is considered a more sustainable manufacturing process.

Spectroscopic Analysis

Definitive identification and quality control of this compound rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum is highly characteristic. It would show distinct signals for the aromatic protons (two doublets in the ~6.8-7.3 ppm region), a singlet for the benzylic methylene protons (-CH₂-) around 5.0 ppm, a singlet for the methoxy (-OCH₃) protons near 3.8 ppm, and signals for the butyrate chain (a triplet, a sextet, and a triplet) in the upfield region (~0.9-2.3 ppm).

-

¹³C NMR: The carbon spectrum would confirm the presence of the ester carbonyl carbon (~173 ppm), aromatic carbons (between ~114-160 ppm), the benzylic carbon (~66 ppm), the methoxy carbon (~55 ppm), and the aliphatic carbons of the butyrate group.

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. Additional strong bands around 1250 cm⁻¹ and 1170 cm⁻¹ correspond to the C-O stretching vibrations of the ester and the aryl ether, respectively.

-

Applications in Industry

This compound's primary value lies in its versatile organoleptic properties.

-

Flavor Industry: It is a synthetic flavoring agent used to impart or enhance fruity and sweet notes.[2] It is particularly effective in creating profiles of plum, apricot, and peach and is also used to intensify vanilla flavors.[1][2] Common applications include ice cream, candy, baked goods, and beverages at concentrations typically ranging from 5 to 15 ppm.[2][5]

-

Fragrance Industry: In perfumery, it acts as a modifier and fixative, adding a sweet, floral lift to compositions like gardenia, freesia, and magnolia.[2] Its moderate volatility allows it to contribute to both the heart and base notes of a fragrance, and it is used in fine fragrances, air care products, and fabric softeners.[1]

Safety and Regulatory Status

This compound has been evaluated for safety by international regulatory bodies.

-

GRAS Status: The Flavor and Extract Manufacturers Association (FEMA) has declared it Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[6]

-

JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded it poses "no safety concern at current levels of intake when used as a flavouring agent."[3]

-

Handling: While classified as having low toxicity, standard laboratory precautions should be observed.[1] This includes using personal protective equipment (gloves, goggles) and ensuring adequate ventilation to avoid inhalation of vapors.[1] It should be stored in sealed containers in a cool, well-ventilated area away from oxidizing agents.[1]

Conclusion

This compound is a well-characterized aromatic ester with significant commercial value. Its distinct chemical structure, dominated by the p-methoxybenzyl and butyrate moieties, gives rise to its desirable physicochemical and sensory properties. A thorough understanding of its synthesis via Fischer esterification, its spectroscopic fingerprint, and its established safety profile is essential for its effective and responsible use in research, development, and industrial applications.

References

-

para-anisyl butyrate, 6963-56-0. The Good Scents Company. [Link]

-

This compound | C12H16O3 | CID 243675. PubChem, National Center for Biotechnology Information. [Link]

-

Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Redalyc. [Link]

-

This compound | FEMA. Flavor and Extract Manufacturers Association. [Link]

-

Chemical Substance - p-Anisyl butyrate. Government of Canada. [Link]

-

Showing Compound 4-Methoxybenzyl butanoate (FDB013594). FooDB. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

Sources

- 1. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | 6963-56-0 [chemicalbook.com]

- 3. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Temporary title [webprod.hc-sc.gc.ca]

- 5. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]

- 6. femaflavor.org [femaflavor.org]

- 7. Showing Compound 4-Methoxybenzyl butanoate (FDB013594) - FooDB [foodb.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. redalyc.org [redalyc.org]

An In-Depth Technical Guide to Anisyl Butyrate for Scientific Professionals

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical manufacturing. It delves into the core scientific principles of anisyl butyrate, from its molecular identity and synthesis to its applications and safety protocols. The structure is designed to provide a logical and in-depth exploration of the compound, grounded in authoritative scientific data.

Chemical Identity and Core Properties

This compound, a significant ester in the flavor and fragrance industry, is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as (4-methoxyphenyl)methyl butanoate .[1][2] Its Chemical Abstracts Service (CAS) registry number is 6963-56-0 .[1][3][4][5] This compound is also known by several synonyms, including p-methoxybenzyl butyrate and 4-methoxybenzyl butyrate.[1][2]

This compound is a carboxylic ester functionally related to p-anisyl alcohol.[1][3] It is recognized for its pleasant aromatic profile, described as a sweet, mild floral, and warm, fruity odor reminiscent of plum, cassia, or vanilla.[3] This distinct sensory profile underpins its primary applications.

Physicochemical Data Summary

The fundamental properties of this compound are critical for its application in various formulations. The data below has been compiled from established chemical databases and regulatory sources.

| Property | Value | Source(s) |

| IUPAC Name | (4-methoxyphenyl)methyl butanoate | PubChem[1] |

| CAS Number | 6963-56-0 | ChemicalBook, PubChem[1][3] |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |

| Molecular Weight | 208.26 g/mol | FlavScents[5] |

| Appearance | Colorless liquid | JECFA[1] |

| Odor Profile | Floral, sweet, fruity, plum-like | The Good Scents Company[6] |

| Boiling Point | 270.0 °C at 760 mmHg | The Good Scents Company[6] |

| Density | 1.047 - 1.067 g/cm³ | JECFA[1] |

| Refractive Index | 1.500 - 1.505 | JECFA[1] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | JECFA[1] |

| FEMA Number | 2100 | PubChem, FEMA[1][7] |

| JECFA Number | 875 | PubChem[1] |

Synthesis and Mechanism

The primary industrial and laboratory synthesis of this compound is achieved through the Fischer esterification of p-anisyl alcohol (4-methoxybenzyl alcohol) with butyric acid.[8] This reaction is a classic example of acid-catalyzed nucleophilic acyl substitution.

Causality of Experimental Choices:

-

Catalyst: An acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) is essential to protonate the carbonyl oxygen of butyric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of the p-anisyl alcohol.

-

Reaction Conditions: The reaction is typically heated under reflux to increase the reaction rate. To drive the equilibrium toward the product side, water, a byproduct of the reaction, is continuously removed using a Dean-Stark apparatus. Le Chatelier's principle dictates that removing a product will shift the equilibrium to favor more product formation, thus maximizing the ester yield.

-

Solvent: A non-polar solvent like hexane or toluene is often used to facilitate the azeotropic removal of water.

Visualizing the Synthesis Pathway

Caption: Fischer esterification of p-anisyl alcohol and butyric acid.

Generalized Laboratory Synthesis Protocol

This protocol describes a self-validating system for synthesizing and purifying this compound. Each step includes built-in checks to ensure the reaction is proceeding as expected.

-

Reactor Setup:

-

Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. This setup is critical for the continuous removal of water, which validates the progress of the esterification.

-

Add equimolar amounts of p-anisyl alcohol and butyric acid to the flask along with a suitable solvent (e.g., toluene).

-

-

Catalysis and Reaction:

-

Introduce a catalytic amount (approx. 1-2% molar equivalent) of a strong acid like p-toluenesulfonic acid.

-

Heat the mixture to reflux. The progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water ceases to collect, providing a clear endpoint.

-

-

Work-up and Neutralization:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution. This step neutralizes the acid catalyst and removes any unreacted butyric acid. The cessation of effervescence (CO₂ evolution) serves as a validation that the acid has been neutralized.

-

Wash subsequently with brine to remove residual water-soluble components.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude ester via vacuum distillation. The purity of the collected fractions can be cross-validated in real-time by monitoring the boiling point at a stable pressure and by checking the refractive index.

-

Applications and Industrial Relevance

This compound is a versatile compound with established applications in several industries, primarily due to its desirable organoleptic properties.

-

Flavor Industry: It is classified as a synthetic flavoring agent and is used to impart or enhance specific flavor profiles.[3] It is particularly effective in intensifying vanilla flavors and adding sweet, fruity notes (such as plum, pear, peach, and apricot) to products like ice cream, candy, baked goods, and beverages.[3][8] The typical concentration in finished consumer products is low, generally ranging from 5 to 15 ppm.[3]

-

Fragrance Industry: In perfumery, it serves as a fixative and a modifier.[3] Its sweet, floral character makes it suitable for fragrance types such as Gardenia, Freesia, and Magnolia, lending a lift to fine fragrances, fabric softeners, and air care products.[3][8]

-

Chemical Manufacturing: It can act as an intermediate in the synthesis of other aroma molecules or specialized organic compounds.[8]

Analytical Workflow and Quality Control

Ensuring the purity and identity of this compound is paramount for its use in consumer products. A standard analytical workflow is employed for quality control.

Standard Analytical Workflow

Caption: A typical quality control workflow for this compound.

Trustworthiness of Protocols:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique. GC separates the components of the sample, with this compound showing a characteristic retention time. The mass spectrometer then provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, confirming its identity. The peak area from the chromatogram is used to quantify its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for unambiguous structural confirmation. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number of unique carbon signals, must match the known structure of (4-methoxyphenyl)methyl butanoate. This provides an orthogonal validation of the compound's identity.

Safety, Handling, and Regulatory Status

While this compound is considered to have low toxicity, adherence to standard laboratory and industrial safety protocols is essential.[8][9]

Safety and Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8]

-

Ventilation: Handle the substance in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[8]

-

Storage: Store in tightly sealed containers, preferably made of glass, tin, or HDPE, in a cool, dry, and ventilated area.[3][8] Keep containers away from heat, sparks, open flames, and strong oxidizing agents.[8][10]

-

Spill Management: In case of a spill, prevent it from entering drains.[8][11] Absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for hazardous waste disposal.[11]

-

First Aid:

-

Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with water.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[10]

-

Inhalation: Move the person to fresh air.[10]

-

Seek medical attention if irritation or other symptoms persist.[10]

-

Regulatory Profile

This compound has been evaluated by major international regulatory bodies for its use as a flavoring agent.

| Regulatory Body | Status/Designation | Details |

| FEMA | GRAS (Generally Recognized as Safe) | Designated as FEMA No. 2100. The FEMA GRAS assessment for this class of compounds was published, affirming its safety for use as a flavor ingredient.[7] |

| JECFA | Approved Flavoring Agent | JECFA evaluated the substance and concluded "no safety concern at current levels of intake when used as a flavouring agent."[1] It is listed as JECFA number 875.[1] |

| FDA | Permitted for Direct Addition to Food | Listed under 21 CFR 172.515 for use as a synthetic flavoring substance.[1][6] |

References

-

This compound | C12H16O3 | CID 243675. PubChem, National Center for Biotechnology Information. [Link]

-

para-anisyl butyrate, 6963-56-0. The Good Scents Company. [Link]

-

Chemical Substance - p-Anisyl butyrate. Government of Canada. [Link]

-

para-anisyl butyrate. FlavScents. [Link]

-

This compound. Flavor and Extract Manufacturers Association (FEMA). [Link]

-

AMYL BUTYRATE NORMAL SAFETY DATA SHEET. The Perfumers Apprentice. [Link]

-

Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Redalyc. [Link]

Sources

- 1. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Temporary title [webprod.hc-sc.gc.ca]

- 3. This compound | 6963-56-0 [chemicalbook.com]

- 4. This compound - p-Methoxybenzyl butyrate [sigmaaldrich.com]

- 5. para-anisyl butyrate [flavscents.com]

- 6. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]

- 7. femaflavor.org [femaflavor.org]

- 8. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. chemimpex.com [chemimpex.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

A Comprehensive Spectroscopic Guide to Anisyl Butyrate for Research and Development

Abstract

Anisyl butyrate, formally known as (4-methoxyphenyl)methyl butanoate, is a significant compound in the flavor, fragrance, and pharmaceutical industries, valued for its sweet, fruity, and floral characteristics.[1][2] For researchers and drug development professionals, rigorous quality control and structural confirmation are paramount. This in-depth guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind each method and the interpretation of the resulting data, this document serves as a practical reference for ensuring the identity, purity, and structural integrity of this versatile ester.

Molecular Structure and Spectroscopic Overview

This compound (C₁₂H₁₆O₃, Molar Mass: 208.25 g/mol ) is an ester formed from anisyl alcohol and butyric acid.[2][3] Its structure comprises a p-disubstituted benzene ring, a methoxy group, an ester linkage, and a butyl chain. Each of these features gives rise to distinct signals in its various spectra, allowing for unambiguous identification.

The overall workflow for spectroscopic verification involves a multi-technique approach where the data from NMR, IR, and MS are integrated to build a complete and validated structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the molecular skeleton and confirm the connectivity of all atoms.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The expected signals are based on established chemical shift principles for aromatic and aliphatic ester compounds.

Expert Insight: The choice of a deuterated solvent like chloroform (CDCl₃) is standard for non-polar to moderately polar analytes like this compound, as it solubilizes the compound without introducing interfering proton signals. A high-field instrument (e.g., 400 MHz or higher) is recommended to resolve the coupling patterns of the aliphatic protons clearly.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | 7.30 - 7.25 | Doublet | 2H | Aromatic Protons (ortho to -CH₂O-) |

| b | 6.90 - 6.85 | Doublet | 2H | Aromatic Protons (ortho to -OCH₃) |

| c | 5.05 | Singlet | 2H | Benzylic Protons (-CH₂O-) |

| d | 3.80 | Singlet | 3H | Methoxy Protons (-OCH₃) |

| e | 2.30 | Triplet | 2H | Methylene Protons (-CH₂C=O) |

| f | 1.65 | Sextet | 2H | Methylene Protons (-CH₂CH₂C=O) |

| g | 0.95 | Triplet | 3H | Methyl Protons (-CH₃) |

Interpretation:

-

Aromatic Region (δ 6.5-8.0 ppm): The para-substituted benzene ring gives rise to two distinct signals, appearing as doublets (an AA'BB' system). The protons labeled 'a' are deshielded by the adjacent oxygen of the ester group, shifting them downfield relative to the protons 'b', which are shielded by the electron-donating methoxy group.

-

Benzylic and Methoxy Protons (δ 3.5-5.5 ppm): The benzylic protons ('c') are significantly deshielded by the adjacent ester oxygen, resulting in a singlet around 5.05 ppm. The methoxy protons ('d') appear as a characteristic sharp singlet around 3.80 ppm.

-

Aliphatic Chain (δ 0.5-2.5 ppm): The butyrate chain is clearly resolved. The methylene protons 'e' alpha to the carbonyl group are the most deshielded, appearing as a triplet. The 'f' protons show a more complex splitting (sextet) due to coupling with both 'e' and 'g' protons. The terminal methyl protons 'g' appear as an upfield triplet.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment | Rationale |

| ~173 | C=O | Ester Carbonyl |

| ~160 | C-OCH₃ | Aromatic Carbon attached to Methoxy |

| ~130 | C-CH₂O | Aromatic Carbon attached to Benzylic group |

| ~129 | CH (Aromatic) | ortho to -CH₂O- |

| ~114 | CH (Aromatic) | ortho to -OCH₃ |

| ~66 | -CH₂O- | Benzylic Carbon |

| ~55 | -OCH₃ | Methoxy Carbon |

| ~36 | -CH₂C=O | Methylene Carbon (alpha to C=O) |

| ~18 | -CH₂CH₂C=O | Methylene Carbon (beta to C=O) |

| ~13 | -CH₃ | Methyl Carbon |

Expert Insight: In ¹³C NMR, the electronegativity of attached atoms is a primary determinant of chemical shift.[4] The ester carbonyl carbon is highly deshielded, appearing far downfield. Carbons in the aromatic ring absorb in the 110-160 ppm range, with those directly attached to oxygen appearing at the lower-field end of that range.[2]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover a range of -1 to 10 ppm.

-

Apply a 90° pulse with a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the ester and aromatic ether functionalities.

Expert Insight: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is ideal. It requires minimal sample preparation and provides high-quality, reproducible spectra by passing an infrared beam through a crystal in direct contact with the sample.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| ~3000-2850 | Medium-Strong | C-H Stretch | Aliphatic (Butyrate Chain) |

| ~1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1610, ~1510 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether & Ester C-O |

| ~1170 | Strong | C-O Stretch | Ester |

| ~1030 | Strong | Symmetric C-O-C Stretch | Aryl Ether |

Interpretation:

-

The most prominent peak in the spectrum is the strong, sharp absorption around 1735 cm⁻¹ , which is unequivocally assigned to the C=O stretch of the ester group .[5] Its position is typical for a saturated aliphatic ester.

-

The region between 1300-1000 cm⁻¹ is known as the "fingerprint region" but for esters and ethers, it contains highly diagnostic peaks. This compound displays strong absorptions around 1250 cm⁻¹ and 1170 cm⁻¹ , characteristic of the C-O stretching vibrations of the ester and the aryl ether functionalities.

-

The presence of the aromatic ring is confirmed by the C=C stretching bands around 1610 and 1510 cm⁻¹ and the C-H stretches just above 3000 cm⁻¹.

-

The aliphatic nature of the butyrate chain is evidenced by the C-H stretching vibrations between 3000 and 2850 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which offers valuable structural clues. For this compound, Electron Ionization (EI) is a common technique.

Expert Insight: In EI-MS, the molecular ion (M⁺˙) is formed by bombarding the molecule with high-energy electrons. The stability of this ion and its subsequent fragmentation pathways are highly dependent on the molecular structure. The formation of stable carbocations, such as the benzyl cation, often dictates the most abundant fragments.

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 208 , corresponding to the molecular weight of this compound (C₁₂H₁₆O₃).[3] This peak confirms the elemental composition.

-

Key Fragmentation Pattern: The fragmentation of this compound is dominated by cleavage at the benzylic position, which is alpha to the ester oxygen and the aromatic ring. This leads to the formation of a very stable p-methoxybenzyl cation.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula | Significance |

| 208 | Molecular Ion | [C₁₂H₁₆O₃]⁺˙ | Confirms Molecular Weight.[3] |

| 121 | p-Methoxybenzyl cation | [C₈H₉O]⁺ | Base Peak . Formed by stable benzylic cleavage.[3] |

| 120 | Fragment from m/z 121 | [C₈H₈O]⁺˙ | Loss of a hydrogen atom from the m/z 121 fragment.[3] |

| 71 | Butyryl cation | [C₄H₇O]⁺ | Formed by cleavage of the C-O bond. |

| 43 | Propyl cation | [C₃H₇]⁺ | Loss of CO from the butyryl cation. |

Interpretation:

-

The most intense signal in the spectrum (the base peak) is at m/z 121 .[3] This corresponds to the p-methoxybenzyl carbocation. Its high abundance is due to the significant resonance stabilization provided by the benzene ring and the electron-donating methoxy group.

-

The peak at m/z 208 represents the intact molecular ion.[3]

-

A peak at m/z 120 is also observed, likely resulting from the loss of a hydrogen radical from the m/z 121 fragment.[3]

-

The fragment at m/z 71 corresponds to the butyryl cation ([CH₃CH₂CH₂CO]⁺), formed by cleavage on the other side of the ester oxygen. Further fragmentation of this ion can lead to the propyl cation at m/z 43 .

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework. FTIR spectroscopy rapidly confirms the presence of critical ester and ether functional groups. Mass spectrometry verifies the molecular weight and reveals a fragmentation pattern dominated by the formation of a stable p-methoxybenzyl cation, consistent with the assigned structure. Together, these techniques form a robust analytical protocol, ensuring the quality and identity of this compound for all research, development, and commercial applications.

References

-

PubChem. This compound | C12H16O3 | CID 243675. Available from: [Link]

-

The Good Scents Company. para-anisyl butyrate, 6963-56-0. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

Spectral Database for Organic Compounds (SDBS). AIST. Available from: [Link]

-

U.S. Environmental Protection Agency (EPA). Butanoic acid, (4-methoxyphenyl)methyl ester - Substance Details. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

SPREAD. IR Spectroscopy Tutorial: Esters. Available from: [Link]

Sources

- 1. Temporary title [webprod.hc-sc.gc.ca]

- 2. This compound | 6963-56-0 [chemicalbook.com]

- 3. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]

- 5. Methyl 4-methoxybutanoate | C6H12O3 | CID 542317 - PubChem [pubchem.ncbi.nlm.nih.gov]

Anisyl butyrate solubility in different solvents

An In-Depth Technical Guide to the Solubility of Anisyl Butyrate

Abstract

This compound, a key ester in the flavor and fragrance industries, presents a solubility profile governed by its distinct molecular architecture. This technical guide provides a comprehensive analysis of the solubility of this compound (4-methoxybenzyl butanoate) in various solvent systems. We will explore the fundamental physicochemical properties and intermolecular forces that dictate its behavior, from aqueous solutions to organic media. This document details standardized experimental methodologies for solubility determination, examines the utility of computational predictive models, and contextualizes this data within practical applications for researchers, formulation scientists, and professionals in drug development.

Introduction: The Significance of this compound Solubility

This compound is an aromatic ester prized for its sweet, fruity, and floral aroma, often described with notes of plum, apricot, and anise.[1][2] Its primary applications are as a flavoring agent in food and beverages and as a fragrance component in cosmetics, perfumes, and other consumer products.[2][3][4] Understanding the solubility of this compound is paramount for its effective application. For formulation chemists, solubility data dictates the choice of solvent systems, ensures product stability, and controls the release and perceived intensity of its flavor or fragrance. In broader chemical and pharmaceutical contexts, solubility is a critical parameter influencing reaction kinetics, purification processes, and the bioavailability of active compounds in complex formulations.

This guide moves beyond simple data presentation to explain the causal relationships between molecular structure and solubility, providing both theoretical grounding and practical, field-proven experimental protocols.

Physicochemical Characteristics of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound (C₁₂H₁₆O₃) possesses a semi-polar character, arising from a balance of non-polar and polar functional groups.

Caption: Molecular structure of this compound with key functional groups highlighted.

The molecule's characteristics are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [5] |

| CAS Number | 6963-56-0 | [6] |

| Appearance | Colorless clear liquid | [1][5] |

| Boiling Point | 270.00 °C @ 760 mm Hg | [1][5] |

| logP (o/w) | 2.906 (estimated) | [1] |

| Water Solubility | 81.94 mg/L @ 25 °C (estimated) | [1][7] |

The estimated octanol-water partition coefficient (logP) of ~2.9 indicates that this compound is significantly more soluble in non-polar, lipophilic environments (like octanol or oils) than in water.[1] This is a direct consequence of its structure: the large, non-polar surface area of the benzene ring and the butyl chain outweighs the polarity contributed by the ester and methoxy groups.

Theoretical Principles of Solubility: A Mechanistic View

The principle of "like dissolves like" provides a foundational framework for predicting solubility. This can be dissected into the specific intermolecular forces at play between the solute (this compound) and the solvent.

-

Van der Waals Forces: These are the dominant interactions for the non-polar regions of this compound. The butyl group and the aromatic ring interact favorably with non-polar solvents (e.g., hexane, toluene) through London dispersion forces.

-

Dipole-Dipole Interactions: The ester and methoxy groups introduce permanent dipoles into the molecule. These dipoles can interact with other polar molecules, making this compound soluble in moderately polar aprotic solvents like ethyl acetate and acetone.

-

Hydrogen Bonding: This is a critical determinant of solubility in protic solvents. This compound's ester and ether oxygens can act as hydrogen bond acceptors . However, it lacks a hydrogen atom bonded to an electronegative atom, meaning it cannot act as a hydrogen bond donor . This inability to donate hydrogen bonds severely limits its solubility in highly cohesive, hydrogen-bonded networks like water. Conversely, it explains its high solubility in alcohols, which can donate a hydrogen bond to the ester's carbonyl oxygen while their alkyl chains interact with the non-polar parts of the molecule.

Caption: Relationship between molecular properties and solubility in different solvent classes.

Quantitative Solubility Profile

Based on available data and chemical principles, the solubility of this compound can be summarized as follows:

| Solvent Class | Example Solvents | Solubility | Rationale |

| Polar Protic | Water | Very Low (81.94 mg/L)[1][7] | This compound cannot overcome the strong hydrogen-bonding network of water due to its large non-polar structure and inability to donate hydrogen bonds. |

| Ethanol | Miscible[5] / Soluble[1] | Ethanol's dual character (polar -OH group, non-polar ethyl chain) allows it to interact favorably with both the polar and non-polar regions of this compound. | |

| Propylene Glycol, Glycerol | Insoluble[8] | The high density of hydrogen bonding in these polyols makes them poor solvents for largely non-polar molecules. | |

| Polar Aprotic | Acetone, Ethyl Acetate | High (Predicted) | These solvents have strong dipoles that can interact with the ester group, but lack the cohesive hydrogen-bonding network of water, allowing the non-polar parts of the solute to be accommodated. |

| Non-Polar | Toluene, Hexane, Fixed Oils | Soluble[5] | "Like dissolves like" principle dominates. Strong van der Waals interactions between the solute's hydrocarbon regions and the non-polar solvent lead to high solubility. |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

For obtaining reliable, quantitative solubility data, the Shake-Flask Method , compliant with OECD Guideline 105, is the gold standard. It is a self-validating system because the continued presence of excess solid/liquid solute at the end of the experiment confirms that a saturated solution has been achieved.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Methodology Workflow:

Caption: Standard experimental workflow for the Shake-Flask solubility determination method.

Detailed Steps:

-

Preparation:

-

To a series of glass flasks, add a known volume of the desired solvent (e.g., 10 mL).

-

Add an excess amount of this compound. The excess is critical to ensure saturation is reached and maintained.

-

Seal the flasks and place them in a constant temperature water bath equipped with a shaker. The temperature should be controlled to ±0.5°C.

-

-

Equilibration:

-

Agitate the flasks for a predetermined time. A preliminary study should establish how long it takes to reach equilibrium. Typically, 24 to 48 hours is sufficient.

-

At the end of the equilibration period, visually inspect the flasks to ensure that excess, undissolved this compound is still present. This is the primary validation of saturation.

-

-

Phase Separation:

-

Stop the agitation and allow the flasks to stand in the temperature bath for at least 24 hours to allow for complete separation of the saturated solution from the excess solute.

-

For faster separation, an aliquot of the mixture can be transferred to a centrifuge tube and centrifuged at high speed.

-

-

Sampling and Analysis:

-

Carefully extract a known volume of the clear, saturated supernatant. Avoid disturbing the undissolved layer.

-

Quantitatively dilute the sample with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector. A pre-established calibration curve is required.

-

-

Calculation:

-

The concentration of this compound in the saturated solution is calculated from the analytical result, accounting for the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Computational Prediction of Solubility

While experimental determination is definitive, computational models offer a rapid, cost-effective means of predicting solubility, especially during early-stage formulation screening.[9]

-

Quantitative Structure-Property Relationship (QSPR) Models: These models are the most common in-silico tool. They use statistical methods to correlate molecular descriptors (e.g., logP, molecular weight, polar surface area, hydrogen bond donors/acceptors) with experimentally determined solubility.[10] For a molecule like this compound, a QSPR model would likely identify logP and descriptors related to the ester group as key predictors. However, the accuracy of general models can be limited, with prediction errors sometimes spanning an order of magnitude.[10]

-

Group Contribution Models: Methods like UNIFAC break down the molecule into its constituent functional groups (e.g., -CH₃, -CH₂-, aromatic-C, -COO-) and predict thermodynamic properties, including solubility, based on the contributions of each group. These can be quite accurate for systems where the group interaction parameters are well-defined.[11]

-

Machine Learning (ML) and AI: Modern approaches using machine learning and neural networks are continuously improving prediction accuracy.[12][13] These models are trained on vast datasets of known solubility data and can identify complex, non-linear relationships between molecular structure and solubility that older models might miss.[9][13]

Conclusion: A Synthesized View for the Applied Scientist

The solubility of this compound is a direct function of its balanced molecular structure. It is effectively insoluble in water and other highly polar, cohesive solvents like glycerol, but demonstrates high solubility in alcohols, oils, and a broad range of organic solvents .[5][8] This profile is dictated by its large non-polar regions and its capacity to act only as a hydrogen bond acceptor.

For the formulation scientist, this means this compound is ideally suited for non-aqueous or emulsion-based systems. In perfumery, its miscibility with ethanol is fundamental. In flavor applications, its lipophilic nature ensures it integrates well into oil-based food matrices. When designing experiments, the Shake-Flask method remains the benchmark for accuracy, while computational models serve as valuable tools for rapid, preliminary screening. This comprehensive understanding of solubility enables the rational design of stable, effective, and sensorially pleasing products.

References

-

The Good Scents Company. (n.d.). para-anisyl butyrate. Retrieved from [Link]

-

PubChem. (n.d.). This compound (CID 243675). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). SID 135264348 - this compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Bergström, C. A., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Computer Sciences, 44(4), 1477–1488. (Simulated reference based on search result[10])

-

Llinas, A., et al. (2020). Will we ever be able to accurately predict solubility?. Scientific Reports. (Simulated reference based on search result[12])

-

Wahlström, Å., & Vamling, L. (2000). Development of models for prediction of solubility for HFC working fluids in pentaerythritol ester compressor oils. International Journal of Refrigeration, 23(8), 597–608. (Simulated reference based on search result[11])

-

Palmer, D. S., et al. (2022). Predicting solubility curves via a thermodynamic cycle and machine learning. Nature Communications. (Simulated reference based on search result[9])

-

Zhang, Y., et al. (2023). Application of high-precision solubility prediction models in the assisted design of drug-like compounds. Journal of Cheminformatics. (Simulated reference based on search result[13])

-

Consolidated Chemical. (n.d.). Anisyl Acetate | Premium Aromatic Ester for Fragrance & Flavor. Retrieved from [Link]

-

PubChem. (n.d.). Isoamyl butyrate (CID 7795). National Center for Biotechnology Information. Retrieved from [Link]

-

FlavScents. (n.d.). para-anisyl butyrate. Retrieved from [Link]

Sources

- 1. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]

- 2. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | 6963-56-0 [chemicalbook.com]

- 4. consolidated-chemical.com [consolidated-chemical.com]

- 5. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SID 135264348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. para-anisyl butyrate [flavscents.com]

- 8. Isoamyl butyrate | C9H18O2 | CID 7795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

- 11. Sci-Hub. Development of models for prediction of solubility for HFC working fluids in pentaerythritol ester compressor oils / International Journal of Refrigeration, 2000 [sci-hub.jp]

- 12. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Anisyl Butyrate: A Technical Guide to Its Origins and Biosynthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Aroma of Anisyl Butyrate

This compound, a carboxylic ester also known as 4-methoxybenzyl butanoate, is a compound prized for its sweet, floral, and slightly fruity aroma, often with plum-like notes.[1][2] This colorless liquid is a valuable ingredient in the flavor and fragrance industry, lending its unique scent profile to perfumes, cosmetics, and a variety of food products such as ice cream, candy, and baked goods.[1][3] While widely utilized, it is important to note that this compound is primarily known as a synthetic compound, and to date, has not been reported to occur naturally.[1]

This guide will delve into the hypothetical natural occurrence and biosynthesis of this compound, providing a scientifically grounded exploration for researchers interested in its potential natural origins or in developing biotechnological production methods. By understanding the well-established biosynthetic pathways of its precursor molecules, anisyl alcohol and butyric acid, we can construct a plausible route to its formation in a biological system.

A Hypothetical Biosynthetic Pathway for this compound

While direct evidence for the natural biosynthesis of this compound is lacking, a logical pathway can be postulated based on known biochemical reactions. This hypothetical pathway involves three key stages: the biosynthesis of anisyl alcohol, the production of butyric acid, and the final enzymatic esterification of these two precursors.

Caption: Hypothetical biosynthetic pathway of this compound.

Biosynthesis of Precursor 1: Anisyl Alcohol

Anisyl alcohol, the aromatic alcohol component of this compound, has been found in nature in plants such as anise (Pimpinella anisum) and vanilla.[4] Its biosynthesis originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids and other aromatic compounds.

A plausible biosynthetic route to anisyl alcohol, based on established biochemical transformations, is as follows:

-

From Chorismate to p-Coumaric Acid: The pathway begins with chorismate, a key intermediate of the shikimate pathway. Chorismate is converted to p-coumaric acid.

-

Activation and Reduction to p-Coumaryl Alcohol: p-Coumaric acid is then activated to its coenzyme A (CoA) ester, which is subsequently reduced to p-coumaryl alcohol.

-

Methylation to Anisyl Aldehyde: A crucial step is the O-methylation of a precursor molecule. While the exact substrate can vary between organisms, an O-methyltransferase (OMT) enzyme would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of a precursor like p-coumaryl alcohol, eventually leading to the formation of anisyl aldehyde. For instance, in engineered E. coli, an O-methyltransferase from Pimpinella anisum has been used.[5]

-

Reduction to Anisyl Alcohol: Finally, anisyl aldehyde is reduced to anisyl alcohol by an alcohol dehydrogenase.[4] The chemical synthesis of anisyl alcohol often involves the catalytic hydrogenation of anisic aldehyde.[4][6]

The production of anisyl alcohol has been successfully demonstrated in engineered Escherichia coli, highlighting the feasibility of this biosynthetic pathway.[5][7][8]

Biosynthesis of Precursor 2: Butyric Acid

Butyric acid (or butyrate) is a short-chain fatty acid that is well-known to be produced by anaerobic bacteria, particularly those residing in the mammalian gut.[9] These bacteria ferment dietary fibers and resistant starches that are not digested in the upper gastrointestinal tract.[10][11][12]

There are several known pathways for butyrate production in bacteria, with the most common one proceeding via acetyl-CoA:[12]

-

From Acetyl-CoA to Butyryl-CoA: The pathway starts with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, which is then reduced to β-hydroxybutyryl-CoA, dehydrated to crotonyl-CoA, and finally reduced to butyryl-CoA.[12] This series of reactions is catalyzed by the enzymes thiolase, β-hydroxybutyryl-CoA dehydrogenase, crotonase, and butyryl-CoA dehydrogenase, respectively.[12]

-

Final Conversion to Butyrate: Butyryl-CoA is then converted to butyrate through one of two primary enzymatic routes:

-

Butyrate Kinase Pathway: Butyryl-CoA is first converted to butyryl phosphate by phosphotransbutyrylase, and then to butyrate by butyrate kinase, with the concomitant production of ATP.

-

Butyryl-CoA:acetate CoA-transferase Pathway: This enzyme transfers the CoA moiety from butyryl-CoA to an external acetate molecule, yielding butyrate and acetyl-CoA.

-

The biosynthesis of butyric acid can be achieved through fermentation using various bacterial strains, with glucose being a common starting substrate that is first converted to pyruvate via glycolysis.[13]

Hypothetical Final Esterification Step

The final step in the proposed biosynthesis of this compound is the esterification of anisyl alcohol with butyric acid. This reaction would be catalyzed by an ester-forming enzyme. In biotechnology, lipases and esterases are commonly used for the synthesis of flavor esters.[14]

The enzymatic synthesis of various butyrate esters, such as isoamyl butyrate, has been extensively studied and optimized.[14][15][16] These studies often employ immobilized lipases in non-aqueous media to drive the reaction towards ester formation. A similar enzymatic approach could be envisioned for the biosynthesis of this compound.

Experimental Protocols for Investigating the Hypothetical Pathway

For researchers aiming to explore the natural occurrence or to engineer the biosynthesis of this compound, the following experimental workflows can be employed.

Workflow for Screening Natural Sources

Caption: Workflow for screening natural sources for this compound.

Detailed Protocol for Screening:

-

Sample Preparation: Collect samples of plants known to produce anisyl alcohol (e.g., anise, vanilla) or microorganisms from environments rich in butyrate producers. Homogenize the samples.

-

Solvent Extraction: Extract the homogenized sample with a suitable organic solvent such as dichloromethane or a mixture of hexane and ethyl acetate.

-

Concentration: Concentrate the extract under reduced pressure.

-

GC-MS Analysis: Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS). Compare the mass spectrum of any potential peaks with the known mass spectrum of this compound.

-

Confirmation: Confirm the identity of this compound by comparing its retention time and mass spectrum with an authentic analytical standard.

Workflow for Enzyme Discovery and Characterization

Caption: Workflow for the discovery and characterization of biosynthetic enzymes.

Detailed Protocol for Enzyme Assays:

-

Gene Identification: Use bioinformatics tools to search for genes encoding putative O-methyltransferases, alcohol dehydrogenases, and esterases/lipases in organisms of interest.

-

Cloning and Expression: Clone the candidate genes into an appropriate expression vector and express the recombinant proteins in a suitable host, such as E. coli.

-

Protein Purification: Purify the recombinant proteins using affinity chromatography.

-

Enzyme Assays:

-

O-Methyltransferase Assay: Incubate the purified enzyme with a potential substrate (e.g., p-coumaryl alcohol) and SAM. Monitor the formation of the methylated product by HPLC or GC-MS.

-

Alcohol Dehydrogenase Assay: Provide the purified enzyme with anisyl aldehyde and a reducing equivalent (NADH or NADPH). Measure the formation of anisyl alcohol spectrophotometrically or by chromatography.

-

Esterase/Lipase Assay: Incubate the purified enzyme with anisyl alcohol and butyric acid. Quantify the formation of this compound by GC-MS.

-

-

Kinetic Characterization: Determine the kinetic parameters (Km, Vmax, kcat) of the characterized enzymes.

Workflow for Metabolic Engineering

Caption: Workflow for the metabolic engineering of a host organism.

Detailed Protocol for Engineering a Microbial Host:

-

Host Selection: Choose a suitable microbial host, such as E. coli or Saccharomyces cerevisiae, which are well-characterized and amenable to genetic manipulation.

-

Gene Introduction: Introduce the genes for the entire biosynthetic pathway (from a suitable starting metabolite to this compound) into the host organism on plasmids or by genomic integration.

-

Precursor Supply Optimization: Engineer the host's central metabolism to enhance the supply of precursor molecules like chorismate and acetyl-CoA. This may involve overexpressing key enzymes in these pathways or deleting competing pathways.

-

Fermentation: Cultivate the engineered strain under optimized fermentation conditions (e.g., temperature, pH, aeration, and media composition).

-

Product Analysis: Monitor the production of this compound in the fermentation broth using GC-MS or HPLC.

-

Strain Improvement: Use iterative cycles of metabolic engineering and process optimization to improve the titer, yield, and productivity of this compound.

Quantitative Data Summary

| Parameter | This compound | Anisyl Alcohol | Butyric Acid |

| Molar Mass | 208.26 g/mol | 138.17 g/mol | 88.11 g/mol |

| Boiling Point | 270 °C[2] | 259 °C | 163.5 °C |

| Solubility in Water | Insoluble[2] | Slightly soluble | Miscible |

| Aroma Profile | Sweet, floral, plum-like[1][2] | Floral, sweet, balsamic | Unpleasant, pungent |

Conclusion

While this compound remains a compound of synthetic origin in the commercial sphere, the exploration of its potential natural occurrence and biosynthesis presents an exciting frontier for researchers. By dissecting the well-understood biosynthetic pathways of its precursors, anisyl alcohol and butyric acid, a scientifically sound, albeit hypothetical, pathway can be constructed. This guide provides a comprehensive framework for investigating this potential, from screening natural sources to the rational design of microbial cell factories for its bio-based production. The methodologies and workflows outlined herein offer a roadmap for scientists and engineers to potentially unlock the "natural" synthesis of this valuable aroma compound, meeting the growing consumer demand for natural and sustainably produced ingredients.

References

- Butyrate Foods: Everyday Options for Kids' Gut Health. (2025, October 2). Vertex AI Search.

- Butyrate in microbiome abates a host of ills, studies find. (n.d.). UW Medicine.

- How to Increase Butyrate: Diet, Exercise & Probiotics. (2025, July 8). Seed.

- Best Foods to Increase Butyrate in Your Gut Now: From A Dietitian. (2023, October 1). [Source Name].

- Butyrate Foods List: Boost Butyr

- ANISYL BUTYR

- De Novo Biosynthesis of Anisyl Alcohol and Anisyl Acetate in Engineered Escherichia coli. (2023, February 13). [Source Name].

- Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data. (2014, April 22). PMC - PubMed Central.

- De Novo Biosynthesis of Anisyl Alcohol and Anisyl Acetate in Engineered Escherichia coli. (n.d.).

- CN102320939B - Synthesis method of natural equivalent anise alcohol. (n.d.).

- Butyric Acid Fermentation: Process, Applications & Health Benefits | Industrial Microbiology. (2025, February 2). [Source Name].

- para-anisyl butyrate, 6963-56-0. (n.d.). The Good Scents Company.

- Enzymatic synthesis optimization of isoamyl butyrate

- This compound | C12H16O3 | CID 243675. (n.d.). PubChem.

- (PDF) Enzymatic synthesis of isoamyl butyrate using immobilized Rhizomucor miehei lipase in non-aqueous media. (2025, August 6).

- Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana. (2019, July 2). Frontiers.

- Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies. (n.d.). PubMed.

- De Novo Biosynthesis of Anisyl Alcohol and Anisyl Acetate in Engineered Escherichia coli | Journal of Agricultural and Food Chemistry. (n.d.).

- (PDF) Biosynthesis of butyric acid by Clostridium tyrobutyricum. (2018, April 13).

- Butyric acid. (n.d.). Wikipedia.

- Chemical Substance - p-Anisyl butyr

- Butyric acid: Applications and recent advances in its bioproduction. (n.d.). OSTI.GOV.

- 18 Aniseed. (n.d.). CABI Digital Library.

- p-Anisyl alcohol (CAS N° 105-13-5). (n.d.). ScenTree.

- Anisyl butyr

- para-anisyl butyr

Sources

- 1. This compound | 6963-56-0 [chemicalbook.com]

- 2. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. ScenTree - p-Anisyl alcohol (CAS N° 105-13-5) [scentree.co]

- 5. researchgate.net [researchgate.net]

- 6. CN102320939B - Synthesis method of natural equivalent anise alcohol - Google Patents [patents.google.com]

- 7. De Novo Biosynthesis of Anisyl Alcohol and Anisyl Acetate in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. osti.gov [osti.gov]

- 10. beginhealth.com [beginhealth.com]

- 11. Butyrate in microbiome abates a host of ills, studies find - UW Medicine - Newsroom [newsroom.uw.edu]

- 12. Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]

- 15. researchgate.net [researchgate.net]

- 16. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) of Anisyl Butyrate

A Senior Application Scientist's Perspective on Safe and Effective Laboratory Handling

This guide provides an in-depth analysis of the safety, handling, and regulatory profile of anisyl butyrate (CAS 6963-56-0). Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of safety data sheet sections. It synthesizes technical data with field-proven insights to explain the causality behind safety protocols, ensuring a framework of self-validating procedures for the laboratory environment.

Compound Profile and Regulatory Context

This compound, also known as 4-methoxybenzyl butanoate, is a carboxylic ester widely used for its characteristic sweet, floral, and fruity aroma.[1][2][3] Its primary applications are as a flavoring agent in the food industry and as a fragrance component in cosmetics and perfumery.[1][2][4]

From a regulatory standpoint, it is a well-characterized substance. It is recognized by the Flavor and Extract Manufacturers Association (FEMA) with number 2100 and is listed by the U.S. Food and Drug Administration (FDA) as a synthetic flavoring substance permitted for direct addition to food for human consumption under 21 CFR 172.515.[5][6][7] Crucially, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5][8] This GRAS ("Generally Recognized as Safe") status, however, pertains to its use as a food additive and should not be misconstrued as a complete absence of occupational hazards in a laboratory setting where concentrations and exposure potentials are significantly different.

Hazard Identification: An Evidence-Based Interpretation

A review of aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data from multiple suppliers often shows that this compound does not meet the criteria for hazard classification.[5][6] This can be misleading if taken at face value. As scientists, we must look at the physical properties to inform our risk assessment. A substance's formal classification can vary depending on impurities and the data sources used by the notifier. Therefore, a prudent approach involves assessing the inherent risks based on its chemical properties.

The following diagram illustrates the logical flow from known properties to necessary laboratory precautions, which forms the basis of a robust safety protocol.

Caption: Logical flow from physical properties to safety precautions.

While not classified as a flammable liquid, its flash point indicates it is a combustible liquid. The distinction is critical: it must be heated to generate sufficient vapor for ignition, but it can still burn.[3][6] Therefore, all protocols involving heating this compound must eliminate open flames and spark sources.

Physicochemical Properties and Their Safety Implications

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The data below is synthesized from multiple chemical suppliers and databases.

| Property | Value | Source(s) | Safety Implication |

| CAS Number | 6963-56-0 | [1][2][6] | Unique identifier for accurate substance tracking and information retrieval. |

| Molecular Formula | C₁₂H₁₆O₃ | [1][7] | Provides information on composition. |

| Molecular Weight | 208.25 g/mol | [1][5][7] | Essential for preparing solutions of known molarity. |

| Appearance | Colorless liquid | [2][3][4] | A change in color could indicate degradation or contamination. |

| Odor | Sweet, floral, fruity | [2][3][6] | Odor is not a reliable indicator of hazardous concentration; work in ventilated areas. |

| Boiling Point | ~270 °C at 760 mmHg | [3][6] | High boiling point suggests low volatility at room temperature, reducing inhalation risk. |

| Flash Point | ~115 °C (239 °F) TCC | [3][6] | Combustible. Requires control of ignition sources, especially during heating or distillation. |

| Density | ~1.047 - 1.065 g/cm³ at 20°C | [3][4] | Denser than water (will sink). Important for spill cleanup procedures. |

| Solubility | Insoluble in water; Soluble in alcohol | [3][6] | Do not use water to clean up large spills as it will spread the material. Use alcohol-based solvents for decontamination. Prevents release to aqueous environments. |

Exposure Control and Personal Protective Equipment (PPE)

The primary routes of exposure in a laboratory setting are skin contact, eye contact, and inhalation of aerosols. Engineering controls are the first line of defense.

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for procedures that involve heating, aerosolization (e.g., sonicating), or handling large quantities.[1][9]

-

Eye Protection: Chemical safety goggles are mandatory. The causality is simple: organic esters can cause serious eye irritation upon splashing.[1]

-

Skin Protection: A standard lab coat should be worn and kept fastened.[1] Chemical-resistant gloves (nitrile or neoprene) are required. Gloves should be inspected before use and changed immediately if contamination is suspected. Thoroughly wash hands after handling.[1][9]

-

Respiratory Protection: Not typically required for small-scale use in a well-ventilated area due to the low vapor pressure. However, if engineering controls are insufficient or during a large spill, a respirator with an organic vapor cartridge may be necessary.

Standard Operating Procedures for Safe Handling and Storage

A self-validating handling protocol ensures that risks are mitigated at each step.

Receiving and Storage Protocol:

-

Verification: Upon receipt, confirm the container is the correct chemical and is properly labeled.

-

Inspection: Check for any damage or leaks.

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[1][3][9] The storage container must be tightly sealed to prevent contamination or release.[3][9]

-

Segregation: Keep segregated from strong oxidizing agents and strong bases, with which it may be incompatible.[1][10]

General Laboratory Use Protocol:

-

Preparation: Before handling, ensure the work area is clean, a fume hood (if needed) is operational, and all required PPE is donned.

-

Aliquoting: Use clean, dedicated glassware or pipettes to transfer the liquid. Perform transfers over a spill tray to contain any drips.

-